molecular formula C7H9N3O B1145571 N-(4-amino-3-pyridinyl)-Acetamide hydrochloride CAS No. 676464-96-3

N-(4-amino-3-pyridinyl)-Acetamide hydrochloride

Cat. No.: B1145571
CAS No.: 676464-96-3
M. Wt: 151.17 g/mol
InChI Key: MKZXMKBJWHAKIX-UHFFFAOYSA-N
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Description

N-(4-amino-3-pyridinyl)-Acetamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Analysis

N-(4-amino-3-pyridinyl)-acetamide hydrochloride's properties and reactivity profile have been studied extensively. For instance, Ashby et al. (1978) explored the potential carcinogenicity of thiophene analogues of certain carcinogens, including compounds structurally similar to this compound. Their work underscores the importance of understanding the bioactivity and carcinogenic potential of aromatic compounds in drug development and toxicology studies (Ashby et al., 1978).

Pharmacological Impact

The pharmacological activities of compounds structurally related to this compound, such as piracetam, have been reviewed, highlighting their role in treating central nervous system disorders. This indicates a potential area of research for this compound in neuropharmacology and cognitive science (Dhama et al., 2021).

Environmental and Toxicological Studies

The degradation pathways and environmental impact of compounds structurally similar to this compound have been studied, shedding light on their biotoxicity and the mechanisms of their environmental degradation. These studies are crucial for understanding the ecological footprint and ensuring the safe use of such compounds (Qutob et al., 2022).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds related to this compound have been extensively reviewed, highlighting their role as intermediates in the synthesis of heterocyclic systems. This knowledge is pivotal for the development of novel compounds and advancing synthetic chemistry (Gouda et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-3-pyridinyl)-Acetamide hydrochloride involves the conversion of 4-cyanopyridine to 4-amino-3-pyridinylacetonitrile, which is then hydrolyzed to form the desired compound.", "Starting Materials": [ "4-cyanopyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Reduction of 4-cyanopyridine with sodium borohydride in acetic acid to form 4-amino-3-pyridinylacetonitrile.", "Step 2: Hydrolysis of 4-amino-3-pyridinylacetonitrile with hydrochloric acid in water to form N-(4-amino-3-pyridinyl)-Acetamide hydrochloride." ] }

CAS No.

676464-96-3

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(4-aminopyridin-3-yl)acetamide

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11)

InChI Key

MKZXMKBJWHAKIX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CN=C1)N.Cl

Canonical SMILES

CC(=O)NC1=C(C=CN=C1)N

Synonyms

N-(4-Amino-3-pyridinyl)-acetamide Monohydrochloride

Origin of Product

United States

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